2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde with o-phenylenediamine in the presence of vanadium(IV) oxide. The compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex typically involves the following steps:
Condensation Reaction: Salicylaldehyde is reacted with o-phenylenediamine in a 2:1 molar ratio to form the Schiff base ligand.
Complexation: The Schiff base ligand is then reacted with vanadium(IV) oxide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete complexation.
Isolation and Purification: The resulting complex is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While the industrial production methods for this specific complex are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex undergoes various types of chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.
Reduction: The complex can also undergo reduction reactions, where the vanadium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Common reducing agents include sodium borohydride and hydrazine. Reactions are typically carried out in organic solvents under reflux conditions.
Substitution: Ligand substitution reactions often involve the use of excess ligand and are carried out in organic solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while reduction reactions may yield lower oxidation state vanadium complexes.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a catalyst in various organic transformations, such as oxidation and epoxidation reactions.
Biology: The complex has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The complex is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The complex is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex involves its interaction with molecular targets and pathways in biological systems. The complex can interact with cellular components, such as proteins and DNA, leading to various biological effects. For example, the complex can induce oxidative stress in cancer cells, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(salicylidene)ethylenediamine Vanadium(IV) oxide complex
- N,N’-Bis(salicylidene)-1,2-cyclohexanediamine Vanadium(IV) oxide complex
- N,N’-Bis(salicylidene)-1,2-phenylenediamine Cobalt(II) complex
Uniqueness
N,N’-Bis(salicylidene)-o-phenylenediamine Vanadium(IV) oxide complex is unique due to its specific ligand structure and the presence of vanadium(IV) oxide. This combination imparts unique electronic and structural properties to the complex, making it distinct from other similar compounds. The complex’s ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.
Eigenschaften
Molekularformel |
C20H16N2O3V |
---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium |
InChI |
InChI=1S/C20H16N2O2.O.V/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;; |
InChI-Schlüssel |
UHQUHPCZYMBXQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.